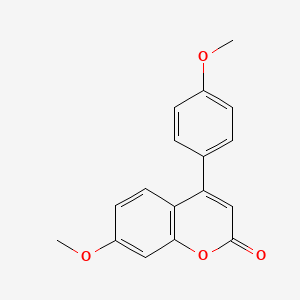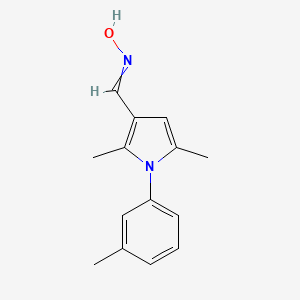![molecular formula C21H20FNO2 B5693722 N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline](/img/structure/B5693722.png)
N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline, also known as BMBFA, is a chemical compound that has gained attention in the scientific community for its potential use in drug development. BMBFA has been found to possess antitumor activity and has been studied for its mechanism of action and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of oxidative stress in cancer cells. N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has been found to inhibit the activity of ribosomes, which are responsible for protein synthesis. This leads to the accumulation of misfolded proteins and the activation of the unfolded protein response, which can induce apoptosis in cancer cells. N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has also been found to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells and lead to cell death.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has been found to have several biochemical and physiological effects. In addition to its antitumor activity, N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has been found to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has also been found to have anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines. In animal studies, N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has been found to have low toxicity and does not cause significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have low toxicity in animal studies. However, one limitation of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments. Additionally, N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline. One area of interest is the development of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline derivatives with improved potency and selectivity for cancer cells. Another area of interest is the investigation of the mechanism of action of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline and its potential use in combination with other cancer treatments. Additionally, more studies are needed to determine the safety and efficacy of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline in humans.
Méthodes De Synthèse
The synthesis of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline involves several steps and has been modified over the years to improve yield and purity. The most common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide to form 4-(benzyloxy)-3-methoxybenzaldehyde. This intermediate is then reacted with 3-fluoroaniline in the presence of a catalyst to form N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline. The yield of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline can be improved by optimizing reaction conditions and using high-performance liquid chromatography to purify the product.
Applications De Recherche Scientifique
N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has been studied for its potential use in cancer treatment. In vitro studies have shown that N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has also been found to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies using mouse models have shown that N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline can inhibit tumor growth and improve survival rates.
Propriétés
IUPAC Name |
3-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c1-24-21-12-17(14-23-19-9-5-8-18(22)13-19)10-11-20(21)25-15-16-6-3-2-4-7-16/h2-13,23H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXIHUPBWNKMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC(=CC=C2)F)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5454728 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)
![5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5693656.png)

![N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5693665.png)
![3,4-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5693670.png)

![N-(4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5693673.png)
![3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5693680.png)



![methyl N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5693704.png)
